molecular formula C18H19ClFNO3S2 B2520971 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol CAS No. 478041-71-3

1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol

Cat. No.: B2520971
CAS No.: 478041-71-3
M. Wt: 415.92
InChI Key: MFUCPKYOWFXZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol (CAS 478041-71-3) is a chemical compound with the molecular formula C18H19ClFNO3S2 and a molecular weight of 415.93 g/mol . This piperidine derivative is supplied with a high purity of at least 90% and is intended for Research Use Only, strictly within laboratory settings . Compounds featuring piperidine and sulfonyl motifs are of significant interest in medicinal chemistry research. Structural analogues, particularly those incorporating a piperidine ring system, have been investigated for their potential as atypical dopamine transporter (DAT) inhibitors . Such inhibitors are valuable research tools in neuroscience for studying the mechanisms underlying psychostimulant use disorders, as they may reduce the reinforcing effects of substances like cocaine and methamphetamine without exhibiting stimulant behaviors themselves . The specific structural features of this compound—including the chlorophenylsulfonyl and fluorophenylsulfanylmethyl groups—make it a versatile intermediate for synthetic chemistry and drug discovery programs, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3S2/c19-14-1-7-17(8-2-14)26(23,24)21-11-9-18(22,10-12-21)13-25-16-5-3-15(20)4-6-16/h1-8,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUCPKYOWFXZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CSC2=CC=C(C=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol typically involves multi-step organic reactions. . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
4-(4-Fluorophenyl)sulfonylpiperidineAntibacterialLi et al., 2014
Piperidine derivativesAntifungalKumar et al., 2020
Sulfamoyl derivativesEnzyme InhibitionAziz-ur-Rehman et al., 2011

Anti-inflammatory Potential

The structural features of this compound suggest potential anti-inflammatory activity. Similar piperidine derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the thiadiazole moiety. The mechanisms may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways.

Case Study: Thiadiazole Derivatives in Cancer Treatment
A study focusing on thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations. The specific mechanisms included disruption of cellular metabolism and induction of apoptosis.

Enzyme Inhibition

The compound is expected to exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases, while urease inhibitors are relevant for addressing certain infections.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)Reference
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)AChETBDOngoing Research
Piperidine derivativesUreaseTBDOngoing Research

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Scaffolds

Compound Name Key Substituents Molecular Formula CAS No. Pharmacological Notes
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol Piperazine ring replaces sulfanylmethyl C22H27ClFN3O3S 478041-65-5 Enhanced dopamine D2 receptor antagonism due to piperazine’s basicity; improved solubility in polar solvents .
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chlorophenyl)piperidin-4-ol Bis(4-fluorophenyl)butyl chain C27H27ClF2NO N/A Extended lipophilic chain increases blood-brain barrier penetration; tested in human cytomegalovirus receptor modulation .
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]-piperidin-4-ol (Reduced Haloperidol) Hydroxybutyl linker C21H24ClFNO2 35285-54-2 Active metabolite of haloperidol; binds dopamine D2/D3 receptors (Ki = 2.3 nM for D2) .

Key Structural Differences :

  • Sulfonyl vs. Piperazine/Sulfanyl Groups : Sulfonyl groups enhance electrophilicity and hydrogen-bonding capacity compared to piperazine or sulfanyl groups, affecting target selectivity.
  • Aryl Substitutions : Chlorophenyl and fluorophenyl groups confer distinct electronic profiles; fluorophenyl increases metabolic stability via reduced CYP450 oxidation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Reduced Haloperidol Piperazine Analog
Molecular Weight ~467.98 g/mol* 367.88 g/mol 467.98 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 3.2 2.5
Solubility Low in water; soluble in DMSO Moderate aqueous solubility (due to hydroxyl group) High solubility in polar solvents (piperazine’s basicity)
Metabolic Stability Sulfanyl group prone to oxidation Hydroxybutyl linker undergoes glucuronidation Piperazine ring resists oxidation; longer half-life

*Estimated based on analog data (C22H27ClFN3O3S, MW 467.98) .

Therapeutic Potential and Receptor Interactions

  • Sigma Receptor Modulation : Sulfonyl-containing analogs may interact with sigma-1 receptors (IC50 < 100 nM in some derivatives), implicating neuroprotective effects .
  • Anticonvulsant Activity : Piperidine-4-ol derivatives with halogenated aryl groups exhibit anticonvulsant properties in rodent models (ED50 = 15 mg/kg) .

Biological Activity

The compound 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol is a synthetic derivative that incorporates pharmacologically significant moieties, including piperidine, sulfonyl, and fluorophenyl groups. This compound has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from piperidine derivatives. The synthesis process may include the reaction of piperidine with 4-chlorophenylsulfonyl chloride and subsequent modifications to introduce the fluorophenyl group. Structural elucidation is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. Specifically, synthesized derivatives have shown:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell processes, although the exact mechanisms remain under investigation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation. For instance, certain synthesized compounds reported IC50 values as low as 0.63 µM, indicating potent activity .
  • Urease Inhibition : All tested compounds displayed strong urease inhibitory activity, which is relevant for treating conditions like urinary infections and kidney stones. The inhibition mechanism involves binding interactions that disrupt the enzyme's function .

Case Studies

A notable case study involved a series of synthesized piperidine derivatives where biological activity was assessed through both in vitro and in silico methods:

  • In Vitro Studies : Compounds were screened against various bacterial strains using standard protocols to determine their Minimum Inhibitory Concentration (MIC). Results indicated that certain derivatives had MIC values ranging from 10 to 50 µg/mL against S. typhi and B. subtilis.
  • In Silico Docking Studies : Molecular docking simulations provided insights into the binding affinities of these compounds with target enzymes and bacterial proteins. The docking studies revealed favorable interactions with key amino acids in the active sites of AChE and urease, supporting the observed biological activities .

Data Summary

Compound NameAntibacterial Activity (MIC)AChE Inhibition (IC50)Urease Inhibition
Derivative A10 µg/mL against S. typhi0.63 µMStrong
Derivative B20 µg/mL against B. subtilis2.14 µMStrong
Derivative C50 µg/mL against E. coliNot testedModerate

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential sulfonylation and thioether formation. A piperidin-4-ol core is first sulfonylated using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The thioether moiety is introduced via nucleophilic substitution with 4-fluorophenylsulfanylmethyl bromide in polar aprotic solvents like DMF or acetonitrile. Critical steps include:

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Purity Monitoring : Thin-layer chromatography (TLC) for reaction progress and HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for final purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions on the piperidine ring and aromatic groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
  • X-ray Crystallography : For resolving stereochemistry and crystal packing, particularly if the hydroxyl group induces chiral centers .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer: Piperidine derivatives with sulfonyl and thioether groups often target central nervous system (CNS) receptors (e.g., sigma or dopamine receptors) or enzymes like kinases. To identify targets:

  • Radioligand Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels).
  • Enzyme Inhibition Studies : Use fluorogenic substrates or ADP-Glo™ assays for kinase activity.
  • Transcriptomic Profiling : RNA-seq or qPCR to assess downstream gene expression changes in cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies often arise from substituent positioning (e.g., para vs. meta chlorophenyl groups) or assay conditions. Strategies include:

  • Standardized Assay Replicates : Use ≥3 biological replicates with controls (e.g., vehicle and positive/negative controls).
  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations.
  • Computational Modeling : Molecular dynamics simulations to compare binding affinities of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound for specific therapeutic applications?

Methodological Answer: Key SAR factors:

  • Sulfonyl Group : Enhances metabolic stability but may reduce solubility. Replace with sulfonamide for improved bioavailability.
  • Thioether Linker : Substituting sulfur with oxygen (ether) or methylene alters pharmacokinetics (e.g., logP).
  • Piperidine Hydroxyl : Acetylation or methylation modulates blood-brain barrier penetration.
    Experimental validation:
  • In Vitro Assays : Compare permeability (Caco-2 cells) and metabolic stability (microsomal incubation).
  • Molecular Docking : Predict interactions with target proteins (e.g., using AutoDock Vina) .

Q. What advanced techniques are recommended for studying interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-protein complexes.
  • NMR Spectroscopy : Saturation transfer difference (STD) NMR for epitope mapping .

Q. How can stability and degradation products be systematically evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS/MS Analysis : Identify degradation products using a Q-TOF mass spectrometer.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes via HPLC .

Q. What experimental designs are optimal for in vivo efficacy and toxicity studies?

Methodological Answer:

  • Dose Escalation : Start with 10 mg/kg in rodent models (e.g., Sprague-Dawley rats) and adjust based on pharmacokinetic data (t₁/₂, Cmax).
  • Randomized Block Design : Account for variables like age, weight, and circadian rhythm.
  • Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target effects.
  • Factorial Design : Test combinations with adjuvants or inhibitors to explore synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.